N,N-dimethylsulfonamide

Basicity Protonation Sulfonamide nitrogen

N,N-Dimethylsulfonamide (CAS 3984-14-3), also known as N,N-dimethylsulfamide, is an aliphatic tertiary sulfonamide characterized by the presence of a sulfonyl group (–SO₂–) attached to two methyl substituents on the amide nitrogen. As a solid at room temperature with a melting point of 95–96 °C and predicted boiling point of 216.9 ± 23.0 °C at 760 mmHg, this compound exhibits limited but defined solubility in common polar organic solvents including acetone, DMSO, and methanol (slightly soluble in each).

Molecular Formula C2H6NO2S-
Molecular Weight 108.14 g/mol
Cat. No. B8613816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethylsulfonamide
Molecular FormulaC2H6NO2S-
Molecular Weight108.14 g/mol
Structural Identifiers
SMILESCN(C)S(=O)[O-]
InChIInChI=1S/C2H7NO2S/c1-3(2)6(4)5/h1-2H3,(H,4,5)/p-1
InChIKeySUZDSKMNCIZSIW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethylsulfonamide: CAS 3984-14-3 Physical Properties and Technical Specifications for Procurement


N,N-Dimethylsulfonamide (CAS 3984-14-3), also known as N,N-dimethylsulfamide, is an aliphatic tertiary sulfonamide characterized by the presence of a sulfonyl group (–SO₂–) attached to two methyl substituents on the amide nitrogen . As a solid at room temperature with a melting point of 95–96 °C and predicted boiling point of 216.9 ± 23.0 °C at 760 mmHg, this compound exhibits limited but defined solubility in common polar organic solvents including acetone, DMSO, and methanol (slightly soluble in each) [1]. Unlike primary or secondary sulfonamides which possess N–H hydrogen bond donor capacity, the fully N,N-disubstituted nature of this compound eliminates hydrogen bond donation from the sulfonamide nitrogen, fundamentally altering its intermolecular interactions, physicochemical behavior, and chemical reactivity profile compared to mono-substituted analogs [2].

Why N,N-Dimethylsulfonamide Cannot Be Casually Substituted with Other Sulfonamides


Sulfonamides are not a functionally interchangeable compound class. The degree of N-substitution—primary (–NH₂), secondary (–NHR), or tertiary (–NR₂)—dictates critical differences in hydrogen-bonding capacity, basicity, hydrolytic stability, and dielectric behavior [1]. N,N-Dimethylsulfonamide, as a fully N,N-disubstituted tertiary sulfonamide, lacks an N–H proton; this structural distinction prevents hydrogen bond donation, eliminates dimerization via N–H⋯O=S hydrogen bonding observed in N-methyl analogs, and alters the electron density distribution on the sulfonamide nitrogen [2]. Consequently, substitution with primary or secondary sulfonamides in synthetic, formulation, or analytical workflows will introduce unintended hydrogen-bonding interactions, alter reaction stereoselectivity, and may compromise stability under acidic conditions due to divergent hydrolysis pathways [3]. The quantitative evidence below demonstrates precisely where N,N-dimethylsulfonamide diverges measurably from its closest N-methyl and N-ethyl analogs.

Quantitative Differentiation Evidence for N,N-Dimethylsulfonamide vs. N-Methyl and N-Ethyl Analogs


Increased Nitrogen Basicity: pKa of Conjugate Acid for N,N-Dimethylmethanesulfonamide vs. N-Methyl and N-Ethyl Analogs

N,N-Dimethylmethanesulfonamide exhibits measurably higher nitrogen basicity than its N-methyl and N-ethyl counterparts. The pKa values of the conjugate acids, determined via NMR chemical shift measurements as a function of solvent acidity in aqueous sulfuric acid using the H₀ acidity function scale, demonstrate this differentiation [1].

Basicity Protonation Sulfonamide nitrogen Acid-base chemistry

Distinct Hydrolytic Pathway: Exclusive S–N Bond Cleavage in N,N-Dimethylmethanesulfonamide vs. No Detectable Hydrolysis in N-Methyl Analog

Under acidic hydrolysis conditions, N,N-dimethylmethanesulfonamide undergoes exclusive cleavage at the amide S–N bond, whereas N-methylmethanesulfonamide exhibits no detectable hydrolysis under identical conditions [1]. This mechanistic divergence has practical implications for synthetic planning and compound stability assessment.

Hydrolysis Stability S-N bond cleavage Degradation pathway

Reduced Dielectric Constant: Dielectric Behavior of N,N-Dimethylmethanesulfonamide vs. N-Methylmethanesulfonamide

N,N-Dimethylmethanesulfonamide (DMMSA) exhibits a lower dielectric constant than its N-methyl analog (NMMSA), reflecting the elimination of hydrogen-bonding interactions that contribute to the macroscopic polarity of secondary sulfonamides [1]. This difference is attributed to dimer formation via N–H⋯O=S hydrogen bonds in the N-methyl compound, which is structurally precluded in the N,N-dimethyl derivative [2].

Dielectric constant Polarity Solvent properties Intermolecular interactions

Precursor for Industrially Validated Herbicide: 2-Methylamino-1,3,4-thiadiazole-5-N,N-dimethylsulfonamide

N,N-Dimethylsulfonamide serves as a critical synthetic precursor to 2-methylamino-1,3,4-thiadiazole-5-N,N-dimethylsulfonamide (MTD), which is further converted to the industrial herbicide 5-[[(dimethylamino)carbonyl]methylamino]-N,N-dimethyl-1,3,4-thiadiazole-2-sulfonamide [1]. The optimized synthetic protocol for MTD production using N,N-dimethylsulfonamide as the sulfonamide donor achieves absolute yields ranging from 37% to 84% depending on reaction temperature, with -12°C providing the highest absolute yield of 84% [2].

Herbicide Agrochemical intermediate 1,3,4-thiadiazole Non-selective weed control

Validated Application Scenarios for N,N-Dimethylsulfonamide Based on Quantitative Evidence


Synthesis of Agrochemical Intermediates Requiring Tertiary Sulfonamide Donors

Based on the documented industrial use of N,N-dimethylsulfonamide as a precursor to 2-methylamino-1,3,4-thiadiazole-5-N,N-dimethylsulfonamide (MTD) for non-selective herbicide production, this compound is validated for agrochemical intermediate synthesis. The optimized low-temperature protocol (-12°C) achieves 84% absolute yield [5], supporting its selection over alternative sulfonamide sources in industrial-scale heterocyclic sulfonamide synthesis for pre- and post-emergent weed control applications [6].

Acid-Catalyzed Reactions Where Controlled S–N Bond Cleavage Is Desired

The exclusive S–N bond cleavage pathway observed for N,N-dimethylmethanesulfonamide under acidic hydrolysis conditions [5] supports its use in synthetic sequences where controlled, traceless cleavage of the sulfonamide moiety is required. This contrasts with the hydrolytic stability of N-methylmethanesulfonamide under identical conditions, making the N,N-dimethyl derivative the preferred choice for acid-labile protecting group strategies or degradation-dependent release applications.

Non-Hydrogen-Bonding Polar Media Formulation

With a measured dielectric constant of 80.4 at 50°C and 1 MHz—approximately 10.7% lower than N-methylmethanesulfonamide (ε = 90.0) [5]—and the structural inability to donate hydrogen bonds due to full N,N-disubstitution, this compound may be selected over secondary sulfonamides in polar medium formulations where hydrogen-bond donation is undesirable. Potential applications include extraction solvents, chromatographic mobile phase modifiers, or reaction media where controlled polarity without protic hydrogen-bonding interference is required.

Medicinal Chemistry Scaffolds Requiring Modulated Sulfonamide Basicity

The pKa value of -5.5 for the conjugate acid of N,N-dimethylmethanesulfonamide, representing approximately 3.2× higher basicity than N-methyl and N-ethyl analogs (pKa = -6.0) [5], provides a tunable parameter for medicinal chemists designing sulfonamide-containing pharmacophores. The N,N-dimethyl substitution pattern offers subtly enhanced nitrogen basicity that may influence target binding interactions, particularly in enzyme inhibition contexts where protonation state affects ligand-receptor complementarity [6]. Additionally, quinoline-N,N-dimethylsulfonamides exhibit only a single pKa value (basic function of the ring nitrogen, pKa range -0.05 to 3.07) compared to the dual pKa values observed for their primary sulfonamide counterparts, which exhibit both basic (N-ring: -0.31 to 3.36) and acidic (SO₂NH₂ group: 8.89-10.34) ionization constants [7].

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